molecular formula C13H19N3O2 B7530973 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea

1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea

Cat. No. B7530973
M. Wt: 249.31 g/mol
InChI Key: CATAUEYRYBUUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea, also known as EOPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EOPU is a urea derivative that has been synthesized using a unique method, and its properties have been studied in detail to understand its mechanism of action and effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea is not fully understood, but studies have suggested that it acts as a kinase inhibitor and can modulate various signaling pathways involved in cell growth, differentiation, and survival. 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea has been found to inhibit the activity of several kinases, including JNK, ERK, and AKT, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea is a relatively new compound, and its effects on human cells and tissues are not fully understood.

Future Directions

There are several future directions for research on 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea, including its potential applications in drug development and its effects on different types of cancer cells. Further studies are also needed to understand its mechanism of action and effects on human cells and tissues. In addition, the development of new synthesis methods for 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea could lead to improved yields and purity, making it a more viable option for drug development.

Synthesis Methods

1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea is synthesized using a three-step reaction process that involves the condensation of ethyl isocyanate with 2-hydroxymethyltetrahydrofuran, followed by the reaction of the resulting compound with 4-chloropyridine. The final product is obtained by reacting the intermediate compound with urea in the presence of a catalyst. This synthesis method has been optimized to produce a high yield of pure 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea.

Scientific Research Applications

1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea has been found to have potential applications in various research fields, including cancer research, neurobiology, and immunology. Studies have shown that 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea has anti-tumor properties and can inhibit the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea has been shown to modulate the immune response and can be used to treat autoimmune diseases.

properties

IUPAC Name

1-ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-16(10-12-4-3-9-18-12)13(17)15-11-5-7-14-8-6-11/h5-8,12H,2-4,9-10H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAUEYRYBUUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCO1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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